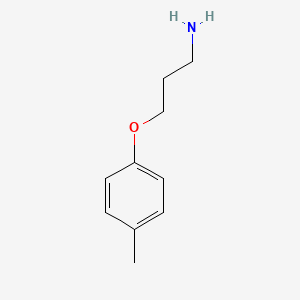

3-(4-Methylphenoxy)propylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves etherification and reduction reactions. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine is achieved through etherification and reduction starting from p-chlorobenzonitrile and p-cresol . Similarly, the synthesis of 3-[p-(p-(p-methoxyphenylethynyl) phenoxy] propyl acrylate involves a Williamson reaction and Sonogashira C-C coupling reaction . These methods suggest that the synthesis of 3-(4-Methylphenoxy)propylamine could potentially be carried out through analogous etherification and reduction steps, using appropriate starting materials and catalysts.

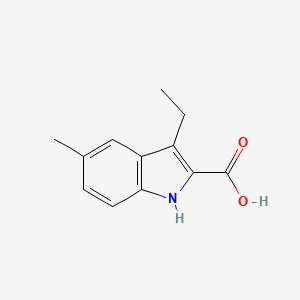

Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenoxy)propylamine can be inferred to some extent from the structures of related compounds. For example, the compound N-Cyanomethyl-N-Methyl-1-(3',4'-methylenedioxyphenyl)-2-propylamine, which is a by-product in the synthesis of MDMA, shares a similar backbone structure . The presence of a methoxy group and a propylamine chain in these molecules suggests that 3-(4-Methylphenoxy)propylamine would have a similar three-dimensional conformation, which could influence its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(4-Methylphenoxy)propylamine include multiple arylation reactions catalyzed by palladium, which result in successive C-C and C-H bond cleavages . Additionally, the modified 3,4-propylenedioxythiophene units in triphenylamine-based dyes show enhanced light capturing and charge recombination suppression . These reactions indicate that 3-(4-Methylphenoxy)propylamine could potentially participate in complex chemical reactions, possibly serving as an intermediate or a functional group modifier in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(4-Methylphenoxy)propylamine can be diverse. For instance, the electrochemical oxidation of 3-methyldiphenylamine and 3-methoxydiphenylamine leads to the formation of polymeric films with electrochromic properties . The diiodination of certain 4-hydroxyphenylalcoylamines affects their adrenergic activities, indicating that the introduction of specific functional groups can significantly alter the biological activity of these compounds . These findings suggest that the physical and chemical properties of 3-(4-Methylphenoxy)propylamine would be influenced by its functional groups and molecular structure, potentially leading to applications in materials science or biologically active compounds.

Applications De Recherche Scientifique

Liquid Chromatography and Mass Spectral Analysis

- Application in Forensic Science : 1-(3,4-Methylenedioxyphenyl)-1-propanamines, which are positional isomers of 3-(4-Methylphenoxy)propylamine, are analyzed using liquid chromatography and mass spectrometry. This method is crucial in forensic laboratories for distinguishing these compounds from the MDA series of drugs (Deruiter, Clark, & Noggle, 1990).

Crosslinking Chemistry in Catechol/Amine Systems

- Chemical Reaction Analysis : Research on the reaction of 4-methyl catechol with propylamine, related to 3-(4-Methylphenoxy)propylamine, offers insights into the crosslinking chemistry used in natural organisms and synthetic systems. This study uses various spectroscopic methods to track the reaction and identify products (Yang et al., 2016).

Catalytic Alkylation in Chemical Synthesis

- Catalytic Processes : Iron(III) amine-bis(phenolate) complexes, involving compounds like n-propylamino, are used as catalysts for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides. This has implications for the development of efficient synthetic methods (Qian, Dawe, & Kozak, 2011).

Antiarrhythmic Activity in Pharmacology

- Medicinal Chemistry : Studies on 1-(aryloxy)-2-propanolamines and related propylamine derivatives have identified compounds with potent and specific class III antiarrhythmic activity. This research is significant for the development of new drugs for arrhythmias (Butera et al., 1991).

Hepatoprotector Properties

- Biological Applications : Research on hydroxybenzyl- and 3-(4-hydroxyphenyl)propylamines, similar to 3-(4-Methylphenoxy)propylamine, shows their potential as hepatoprotective agents against toxic hepatitis (Дюбченко et al., 2006).

Monoamine Oxidase Inhibition

- Neurochemical Studies : Fluorine and iodine analogues of clorgyline, including compounds with propylamine structures, show high inhibitory potency and selectivity toward monoamine oxidase A. This is relevant for studies in neurochemistry and the development of radioligands for brain imaging (Ohmomo et al., 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.

Mode of Action

This could involve binding to the active site of the target enzyme, leading to changes in the enzyme’s activity .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenoxy)propylamine can be influenced by various environmental factors . These can include temperature, pH, presence of other molecules, and the specific cellular environment.

Propriétés

IUPAC Name |

3-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXVSGKKYHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389982 | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50911-62-1 | |

| Record name | 3-(4-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

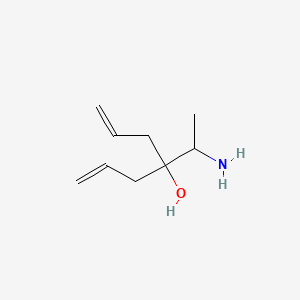

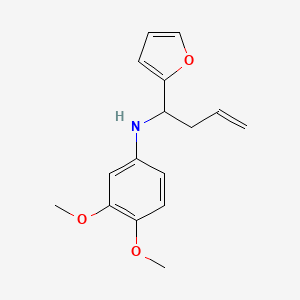

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

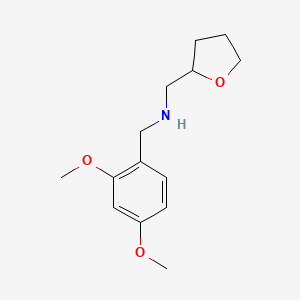

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

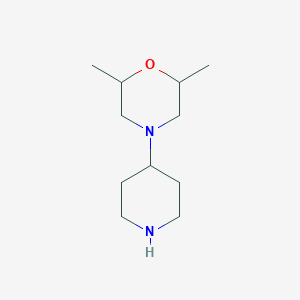

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)